molecular formula C15H20N4 B12264161 2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole

2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole

Cat. No.: B12264161
M. Wt: 256.35 g/mol
InChI Key: PRXCWQDKAJOGNG-UHFFFAOYSA-N
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Description

2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core fused with an isoindole ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Methyl Group: The methyl group is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine core using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Isoindole Ring: The isoindole ring is formed through a series of cyclization reactions involving the appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Used for large-scale production, offering advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of hydrogenated derivatives.

Scientific Research Applications

2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindole include:

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core and may have similar biological activities.

    Isoindole Derivatives: Compounds with the isoindole ring structure, which may exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolo[2,3-d]pyrimidine core and the isoindole ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-7-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H20N4/c1-18-7-6-13-14(18)16-10-17-15(13)19-8-11-4-2-3-5-12(11)9-19/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

PRXCWQDKAJOGNG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CC4CCCCC4C3

Origin of Product

United States

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